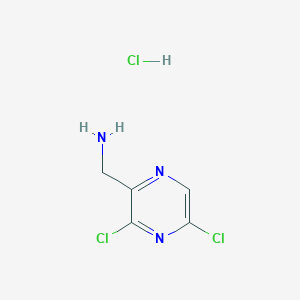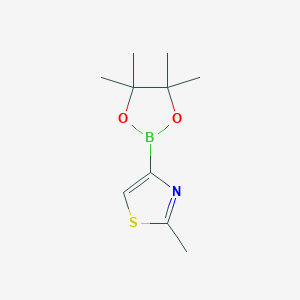
4-chloropyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H4ClN3O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloropyrimidine-2-carboxamide typically involves the reaction of 4-chloropyrimidine with a suitable amide source. One common method is the reaction of 4-chloropyrimidine with cyanamide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrimidine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrimidine derivatives.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substituted Pyrimidine Derivatives: Formed through nucleophilic substitution reactions.
Pyrimidine N-oxides: Resulting from oxidation reactions.
Aminopyrimidines: Produced via reduction of the carboxamide group.
Scientific Research Applications
4-Chloropyrimidine-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-chloropyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating their function and affecting various biochemical pathways.
Comparison with Similar Compounds
4-Chloropyrimidine-2-carboxamide can be compared with other pyrimidine derivatives, such as:
4-Chloropyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,5,6-Trichloropyrimidine-2-carboxamide: Contains additional chlorine atoms, which may alter its reactivity and applications.
2-Aminopyrimidine: Lacks the chlorine atom and has an amino group at position 2, leading to different chemical properties and uses.
Properties
CAS No. |
2411217-62-2 |
|---|---|
Molecular Formula |
C5H4ClN3O |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





